N'-(2-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
Description
N'-(2-Methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a synthetic amide derivative characterized by three key structural motifs:
- Naphthalen-1-yl group: A polycyclic aromatic hydrocarbon contributing to hydrophobicity and π-π stacking interactions.
- Morpholin-4-yl group: A six-membered heterocycle containing oxygen and nitrogen, enhancing solubility and hydrogen-bonding capacity.
- 2-Methoxyphenyl substituent: An aromatic ring with an electron-donating methoxy group at the ortho position, influencing electronic and steric properties.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-23-12-5-4-11-21(23)27-25(30)24(29)26-17-22(28-13-15-32-16-14-28)20-10-6-8-18-7-2-3-9-19(18)20/h2-12,22H,13-17H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRFVVZYJKBKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2880-3329 is the Werner syndrome ATP-dependent helicase (WRN) . WRN is a member of the RecQ helicases family and plays a crucial role in the treatment of microsatellite instability-high status (MSI-H) tumors.
Mode of Action
F2880-3329 acts as a potent inhibitor of WRN. In MSI-H tumors, microsatellite sequences consisting of repeated nucleotides are unstable, and replication slippage causes a unique secondary structure that hinders the progression of replication forks. WRN, with its helicase activity, unwinds this secondary structure to restart DNA synthesis and sustain MSI-H tumor cell growth. The inhibition of WRN by F2880-3329 leads to the accumulation of DNA damage signatures, demonstrated by the increase of γH2AX and P21 expression, and arrests the cell cycle to G2/M.
Biochemical Pathways
The inhibition of WRN by F2880-3329 affects the DNA replication pathway in MSI-H cells. This results in the accumulation of DNA damage signatures and the arrest of the cell cycle, thereby inhibiting cell proliferation and tumor growth.
Comparison with Similar Compounds
Positional Isomerism: 2-Methoxy vs. 3-Methoxy Substitution
The compound N'-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide (CAS 941872-29-3) differs only in the methoxy group position (meta vs. ortho). Key implications include:
- Electronic Effects : Ortho substitution alters electron density distribution compared to meta, possibly modulating interactions with charged residues in biological targets.
- Metabolic Stability : Positional differences influence susceptibility to oxidative metabolism, as methoxy groups are common sites for demethylation.
Heterocyclic Replacements: Naphthalene vs. Furan
N-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-N′-(2-methoxyethyl)ethanediamide replaces naphthalene with a furan ring:
- Aromatic Surface Area : Furan’s smaller aromatic system reduces hydrophobic interactions but may improve solubility.
- Hydrogen-Bonding Capacity : The furan oxygen can act as a hydrogen-bond acceptor, unlike naphthalene, which primarily engages in van der Waals interactions.
Amide Backbone Variations: Ethanediamide vs. Propanamide
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide features a propanamide backbone instead of ethanediamide:
- Conformational Flexibility : The longer propanamide chain may increase rotational freedom, affecting binding pocket accommodation.
Substituent Comparisons: Morpholine vs. Piperazine
The compound BA72532 (CAS 877631-53-3) incorporates a phenylpiperazine group instead of morpholine:
| Property | Morpholine Substituent | Piperazine Substituent |
|---|---|---|
| Basicity | pKa ~5.5 (weaker base) | pKa ~9.8 (stronger base) |
| Solubility | Moderate (polar oxygen) | Lower (aromatic piperazine) |
| Target Interactions | Hydrogen-bond donor/acceptor | Cation-π interactions possible |
Halogenated Analogs
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide introduces halogens (Cl, F):
- Lipophilicity : Halogens increase logP, enhancing membrane permeability but risking solubility issues.
- Electrophilic Reactivity : Fluorine’s electronegativity may polarize adjacent bonds, affecting binding to electron-rich targets.
Physicochemical and Pharmacokinetic Considerations
A comparative analysis of molecular properties is summarized below:
- Solubility : Morpholine and ethanediamide groups improve aqueous solubility compared to purely aromatic analogs.
- Metabolic Pathways : Naphthalene rings are prone to cytochrome P450-mediated oxidation, while morpholine may undergo ring-opening metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
